molecular formula C21H21N3O2S B2514646 2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1226439-23-1

2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2514646
CAS RN: 1226439-23-1
M. Wt: 379.48
InChI Key: WIOAFYVVHKZBMB-UHFFFAOYSA-N
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Description

The compound "2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" is a chemical entity that may be related to benzamide derivatives, which are known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and their synthesis, molecular structure, and biological evaluation, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives can involve multi-component reactions, as seen in the green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives. This process includes the reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, resulting in high yields and simple workup procedures . Although the exact synthesis of "2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" is not detailed, similar methods could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified to enhance biological activity. For instance, the study of metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide revealed that the ligand behaves as a monobasic bidentate with ON sites, involving the phenolic oxygen and azomethine nitrogen . These structural features are crucial for the binding and activity of the compounds. The molecular structure of "2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" would likely exhibit similar characteristics that influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including coordination with metal ions to form complexes. The study of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide's reaction with different metal ions resulted in coordination compounds with distinct biological activities . The reactivity of "2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide" with other chemical entities could also be explored to understand its potential for forming new compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the identification of a potent stearoyl-CoA desaturase-1 (SCD-1) inhibitor involved optimization of the structural motif, which led to a compound with sub-nanomolar IC50 values in inhibitory assays . The physical properties such as solubility, melting point, and stability can be determined through methods like thermal gravimetric analysis (TGA), as performed for the metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide . These properties are essential for the practical application and handling of the compound.

Scientific Research Applications

New Routes to Synthesis and Antiviral Activity

A study explored a new route to synthesize benzamide-based 5-aminopyrazoles , leading to compounds with significant antiviral activities against bird flu influenza (H5N1). This synthesis route opens pathways for developing potential antiviral agents (Hebishy et al., 2020).

Inhibitory Activity Against Human Leukocyte Elastase

Research into 2-(diethylamino)thieno1,3ŏxazin-4-ones revealed their potent inhibitory activity toward human leukocyte elastase (HLE), indicating potential for treating diseases associated with elastase activity (Gütschow et al., 1999).

Antimicrobial Properties of New Derivatives

A series of new acylthiourea derivatives showed promising antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Limban et al., 2011).

Synthesis and Characterization for Antimicrobial Agents

Another study focused on the synthesis and characterization of oxazine bearing pyridine scaffold compounds, revealing significant antimicrobial activity and highlighting their potential as novel antimicrobial agents (Desai et al., 2017).

Anticancer Evaluation of Benzamide Derivatives

Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, suggesting these compounds as valuable leads for anticancer drug development (Ravinaik et al., 2021).

properties

IUPAC Name

2-ethylsulfanyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-27-19-11-7-6-10-17(19)21(26)22-14-15-24-20(25)13-12-18(23-24)16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOAFYVVHKZBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

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